molecular formula C7H13NO B1329744 n-isopropyl-2-pyrrolidone CAS No. 3772-26-7

n-isopropyl-2-pyrrolidone

Cat. No.: B1329744
CAS No.: 3772-26-7
M. Wt: 127.18 g/mol
InChI Key: GHELJWBGTIKZQW-UHFFFAOYSA-N
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Description

N-isopropyl-2-pyrrolidone is a chemical compound with the molecular formula C7H13NO. It belongs to the class of pyrrolidones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

N-Isopropyl-2-Pyrrolidone, also known as “2-Pyrrolidinone, 1-(1-methylethyl)-” or “1-Isopropyl-2-pyrrolidinone”, primarily targets the intercellular lipid bilayers in the stratum corneum . This compound acts as a penetration enhancer, altering the solubilizing ability of the site and promoting drug partition into the skin .

Mode of Action

The compound interacts with its targets by penetrating into the intercellular lipid bilayers in the stratum corneum . It alters the solubilizing ability of this site, thereby promoting drug partition into the skin . This interaction results in enhanced percutaneous absorption of drugs .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of glutamate to γ-aminobutyrate (GABA) through decarboxylation, followed by the spontaneous dehydration cyclization of GABA to form 2-pyrrolidone . This pathway is significant in the synthesis of 2-pyrrolidone, a basic chemical used in various industries .

Pharmacokinetics

It is known that the compound and its combination with other solvents such as isopropyl myristate (ipm) have been researched for their synergistic enhancements in the percutaneous absorption of drugs

Result of Action

The result of this compound’s action is the enhanced percutaneous absorption of drugs . By acting as a penetration enhancer, it increases the transport of various substances, including mannitol, hydrocortisone, steroids, caffeine, ibuprofen, flurbiprofen, and acetylsalicylic acid .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to enhance percutaneous absorption may be affected by the condition of the skin, such as the presence or absence of natural moisturizing factor (NMF) in the stratum corneum

Preparation Methods

Synthetic Routes and Reaction Conditions: N-isopropyl-2-pyrrolidone can be synthesized through several methods. One common method involves the reaction of 2-pyrrolidone with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-2-pyrrolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-isopropylamines .

Scientific Research Applications

N-isopropyl-2-pyrrolidone has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It is employed in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects and as a drug delivery enhancer.

    Industry: It is used in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

Properties

IUPAC Name

1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHELJWBGTIKZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063183
Record name 2-Pyrrolidinone, 1-(1-methylethyl)-
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3772-26-7
Record name N-Isopropyl-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3772-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylbutyrolactam
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-(1-methylethyl)-
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Record name 2-Pyrrolidinone, 1-(1-methylethyl)-
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Record name 1-(isopropyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
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Record name N-ISOPROPYLBUTYROLACTAM
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